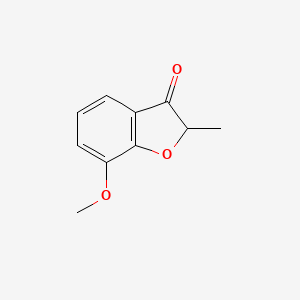

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one

Description

Properties

IUPAC Name |

7-methoxy-2-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAQANLUERRIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=C(O1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or nitro groups.

Scientific Research Applications

Pharmacological Properties

Analgesic Activity

Research indicates that derivatives of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one exhibit notable analgesic properties. A patent document highlights the superior analgesic activity of these compounds compared to traditional analgesics like Pentazocine. In animal studies, various dosages were administered to mice, demonstrating effective pain relief through behavioral assessments such as the acetic acid stretching test and tail-flick test. The results showed a significant reduction in pain response, indicating the potential for these compounds as effective analgesics with low toxicity profiles .

Anticancer Potential

Recent studies have identified the anticancer properties of this compound derivatives. For instance, specific dihydrobenzofuran derivatives isolated from medicinal plants have shown promising results against various cancer cell lines, including oral squamous cell carcinoma (CAL-27) and lung carcinoma (NCI H460). The compound demonstrated an IC50 value of 48.52 μM for CAL-27 cells, which is significantly lower than that of standard chemotherapeutic agents . Additionally, antiangiogenesis assays revealed that these compounds could inhibit new blood vessel formation, a critical factor in tumor growth and metastasis .

Mechanistic Insights

Cellular Mechanisms

The anticancer mechanisms of this compound derivatives involve apoptosis induction and targeting specific cellular pathways. Flow cytometry analyses confirmed that these compounds induce apoptosis in cancer cells after treatment periods ranging from 24 to 48 hours. Docking studies suggest that these compounds may interact with DNA and thymidylate synthase, further elucidating their potential as therapeutic agents in cancer treatment .

Comparative Efficacy

A comparative analysis of the anticancer activity of different dihydrobenzofuran derivatives is presented in Table 1. This table summarizes the IC50 values against various cancer cell lines and highlights the potency of each compound.

| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | CAL-27 (oral) | 48.52 ± 0.95 | Apoptosis induction |

| Compound 2 | NCI H460 (lung) | Higher concentrations needed | Apoptosis induction |

| Compound 3 | CAL-27 (oral) | 53.24 ± 1.49 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Positioning and Isomerism

- Properties: Melting point 101–103°C; serves as a scaffold for functionalization . Comparison: The absence of methoxy and methyl groups in 3-Coumaranone results in lower molecular weight (134.13 g/mol) and higher symmetry, enhancing crystallinity. In contrast, the 7-methoxy and 2-methyl groups in the target compound likely reduce symmetry, affecting melting point and solubility .

- 5-Methoxy-3-benzofuranone: Structure: Methoxy group at position 5 instead of 5. Properties: Structural isomerism alters electronic distribution; the para-methoxy position (relative to the ketone) may influence reactivity in electrophilic substitutions compared to the meta-position in the target compound .

Substituent Type and Stability

- 6-Benzyloxy-2,3-dihydrobenzofuran-3-one (CAS 139149-21-6): Structure: Benzyloxy group at position 6. Synthesis: Derived from 6-hydroxy-2H-benzofuran-3-one via benzylation with bromobenzene or benzyl chloride . Benzyl ethers are also prone to hydrogenolysis, whereas methoxy groups are more stable under acidic/basic conditions .

- Unsubstituted Dihydrobenzofuranones (e.g., Compound 8 in ): Reactivity with DAST: Reacts with diethylaminosulfurtrifluoride (DAST) to form fluorinated derivatives but exhibits lower stability, decomposing at room temperature. The target compound’s methoxy and methyl groups may enhance steric and electronic stabilization, mitigating decomposition .

Biological Activity

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 192.21 g/mol. The compound features a benzofuran core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi. For instance, research indicates that this compound exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 22.5 |

Mechanistically, the compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by upregulating apoptotic markers.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound in vitro against various pathogens. The results showed that the compound effectively inhibited growth at low concentrations, supporting its use as a natural antimicrobial agent .

Study on Anticancer Mechanisms

In another study focusing on breast cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .

Q & A

Q. What are the optimized synthetic routes for 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one, and how are intermediates characterized?

Methodological Answer: A one-pot pseudo three-component method has been employed for synthesizing benzofuran derivatives. For example, substituted benzofurans are synthesized via cyclization reactions using aryl aldehydes and hydroxylamine derivatives under acidic conditions. Key intermediates are characterized using NMR and NMR spectroscopy to confirm regioselectivity and structural integrity. For instance, in similar compounds, NMR peaks at δ 1.35–1.45 ppm (methyl groups) and δ 6.80–7.50 ppm (aromatic protons) are critical for structural validation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns and ring saturation. For example, dihydrobenzofuran derivatives exhibit distinct signals for methyl groups (δ 1.2–1.5 ppm) and methoxy protons (δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, especially when conflicting NMR data arise .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as benzofuran derivatives may irritate mucous membranes .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Store in airtight containers away from strong oxidizers or acids to prevent unintended reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?

Methodological Answer: Contradictions often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate between isomeric products. For example, - coupling patterns in NOESY spectra can confirm spatial proximity of substituents .

- Solvent effects : Compare spectra acquired in deuterated chloroform vs. DMSO, as solvent polarity can alter chemical shifts by up to 0.3 ppm .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for chlorinated benzofuran derivatives .

Q. What reaction mechanisms underpin the formation of this compound in multi-component syntheses?

Methodological Answer: The synthesis typically involves:

- Acid-catalyzed cyclization : Protonation of hydroxylamine intermediates facilitates intramolecular nucleophilic attack, forming the dihydrofuran ring .

- Methoxy group stabilization : Methoxy substituents act as electron donors, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

- Byproduct mitigation : Optimize reaction temperature (e.g., 60–80°C) to minimize side reactions like over-oxidation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 6-position to enhance binding to enzymatic targets, as seen in fluorescent assays for collagenase inhibition .

- Methoxy positional effects : Compare 7-methoxy vs. 6-methoxy analogs using enzyme inhibition assays. For example, 7-methoxy derivatives show higher bioactivity due to improved hydrophobic interactions .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.